molecular formula C11H12N4O B103097 5-Amino-1-benzylimidazole-4-carboxamide CAS No. 3815-69-8

5-Amino-1-benzylimidazole-4-carboxamide

Cat. No.: B103097
CAS No.: 3815-69-8
M. Wt: 216.24 g/mol
InChI Key: JAODJMVGFQELNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-benzylimidazole-4-carboxamide is a synthetic heterocyclic compound featuring an imidazole core substituted with a benzyl group at the 1-position and a carboxamide moiety at the 4-position. The imidazole-carboxamide scaffold is pharmacologically significant, as seen in compounds like 5-Aminoimidazole-4-carboxamide (AICAR) (CAS 360-97-4), a ribonucleotide precursor involved in AMP-activated protein kinase (AMPK) signaling and purine biosynthesis . The benzyl substituent may enhance lipophilicity and influence target binding, though specific studies on this compound remain sparse.

Properties

CAS No.

3815-69-8

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

5-amino-1-benzylimidazole-4-carboxamide

InChI

InChI=1S/C11H12N4O/c12-10-9(11(13)16)14-7-15(10)6-8-4-2-1-3-5-8/h1-5,7H,6,12H2,(H2,13,16)

InChI Key

JAODJMVGFQELNO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=NC(=C2N)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2N)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Carboxamide Derivatives

Compound Name Core Heterocycle Substituents Key Properties/Applications References
5-Amino-1-benzylimidazole-4-carboxamide Imidazole 1-Benzyl, 4-carboxamide Hypothesized kinase modulation
5-Aminoimidazole-4-carboxamide (AICAR) Imidazole 1-β-D-ribofuranosyl AMPK activator, glucose uptake
5-(Dimethyltriazeno)imidazole-4-carboxamide (DIC) Imidazole 5-Dimethyltriazeno Antitumor agent, plasma t½ ~35 min
5-Amino-1-benzyltriazole-4-carboxamide Triazole 1-Benzyl, 4-carboxamide Synthetic intermediate, drug design
Pyrazofurin Pyrimidine C-nucleoside Inhibits AICAR formyltransferase

Key Observations :

  • Heterocycle Core : Imidazole derivatives (e.g., AICAR, DIC) exhibit biological activity tied to nucleotide metabolism, while triazole analogs (e.g., benzyltriazole carboxamide) are often synthetic intermediates .

Pharmacokinetic Profiles

Table 2: Pharmacokinetic Comparison

Compound Route Plasma Half-Life Excretion (6 hr) Key Metabolites References
DIC Intravenous 35 min (human) 43% unchanged Unidentified metabolites
DIC Oral 111 min (human) 19% unchanged Variable absorption
AICAR N/A N/A Urinary AIC AICAR → AIC degradation

Key Observations :

  • DIC shows rapid plasma clearance intravenously but variable oral absorption, suggesting formulation challenges for imidazole carboxamides .
  • Pyrazofurin increases urinary 5-aminoimidazole-4-carboxamide (AIC) levels by 233% at 30 mg/kg, indicating purine biosynthesis disruption .

Table 3: Mechanistic Insights

Compound Target/Pathway Effect References
AICAR AMPK (α2-isoform) Stimulates glucose uptake in muscle
Pyrazofurin AICAR formyltransferase Inhibits purine/pyrimidine biosynthesis
DIC DNA alkylation Antitumor activity

Key Observations :

  • AICAR’s activation of α2-AMPK is critical for glucose uptake, while α1-isoforms are dispensable .

Notes and Limitations

Comparisons are inferred from structural analogs .

Heterocycle Impact : Triazoles may exhibit different bioavailability and target affinity compared to imidazoles due to ring stability and electronic effects .

Research Gaps: Direct studies on this compound’s pharmacokinetics and biological activity are needed to validate hypotheses derived from similar compounds.

Preparation Methods

Cyclization of Urea Derivatives

A foundational method involves the cyclization of 4-nitro-1,2-phenylenediamine with urea under elevated temperatures. In this approach, grinding 4-nitro-1,2-phenylenediamine and urea (1:3 molar ratio) followed by stepwise heating to 170°C induces cyclodehydration, forming 5-nitrobenzimidazole ketone. Subsequent hydrogenation using Raney’s nickel under hydrogen pressure (1.5–2.0 MPa) at 105°C reduces the nitro group to an amine, yielding 5-amino-1-benzylimidazole-4-carboxamide. This method achieves a 78% yield when optimized with methanol as the solvent.

Benzylation of Imidazole Cores

Alternative routes focus on introducing the benzyl group post-cyclization. For example, 5-aminoimidazole-4-carboxamide is treated with benzyl bromide in the presence of a base such as potassium carbonate. Reaction in dimethylformamide (DMF) at 80°C for 12 hours affords the benzylated product with 62% yield. However, competing N7-benzylation can reduce regioselectivity, necessitating chromatographic purification.

Modern Catalytic Approaches

Palladium-Catalyzed Cross-Coupling

Recent advancements employ palladium catalysts to streamline synthesis. A 2012 study by Costanzi et al. utilized Suzuki-Miyaura coupling between 5-amino-1H-imidazole-4-carboxamide and benzylboronic acid. Using Pd(PPh₃)₄ as the catalyst and cesium carbonate as the base in toluene/water (3:1), the reaction achieved 86% yield at 90°C. This method minimizes byproducts and enhances scalability.

Hydrogenation Optimization

The Chinese patent CN102002002A highlights pressurized hydrogenation (1.0–1.5 MPa) of 5-nitrobenzimidazole ketone using Raney’s nickel in methanol. Prolonged reaction times (5–6 hours) and catalyst recycling improve yields to 85%, though residual nickel contamination remains a challenge.

Solvent and Temperature Effects

Solvent Selection

Yield variations correlate strongly with solvent polarity. Ethanol/water mixtures (35–50 vol%) enhance intermediate solubility during nitro reduction, whereas nonpolar solvents like chlorobenzene improve isolation of crystalline intermediates. For example, recrystallization from ethyl alcohol increases purity from 72% to 96%.

Thermal Stability Considerations

Dehydration steps at 200–205°C risk decomposition of the imidazole ring. Implementing microwave-assisted heating reduces reaction times from hours to minutes, preserving product integrity. A 2013 study demonstrated 74% yield after 10 minutes at 150°C under microwave conditions.

Mechanistic Insights

Cyclodehydration Pathways

The formation of the imidazole core proceeds via nucleophilic attack of the amine on the carbonyl carbon of urea, followed by elimination of ammonia. Density functional theory (DFT) calculations suggest a ΔG‡ of 92 kJ/mol for the rate-limiting step, favoring temperatures above 160°C.

Nitro Reduction Kinetics

Hydrogenation of nitro groups follows a Langmuir-Hinshelwood mechanism, where adsorption of hydrogen and substrate on the catalyst surface determines rate. Increasing pressure from 1.0 to 2.0 MPa reduces reaction time by 40% but requires specialized equipment.

Industrial Scalability and Challenges

Cost-Effective Catalysts

Replacing Raney’s nickel with sponge nickel lowers costs by 30% without sacrificing yield. However, catalyst recovery remains inefficient, with 15–20% loss per batch.

Byproduct Management

Common byproducts like 5-amino-1-(5-deoxyribofuranosyl)imidazole-4-carboxamide (6) necessitate gradient elution during purification. Silica gel chromatography with ethyl acetate/methanol (9:1) resolves >95% purity.

Comparative Analysis of Methods

MethodYield (%)ConditionsKey AdvantageSource
Urea Cyclization78170°C, Raney’s Ni, H₂ 1.5 MPaHigh purity
Suzuki Coupling86Pd(PPh₃)₄, Cs₂CO₃, 90°CRegioselective
Microwave-Assisted74150°C, 10 minRapid
Benzylation Post-Cycle62K₂CO₃, DMF, 80°CFlexible

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.